7-chloro-1-[2-(4-methylphenoxy)ethyl]-1H-indole-2,3-dione
Description
7-Chloro-1-[2-(4-methylphenoxy)ethyl]-1H-indole-2,3-dione is an indole-derived compound featuring a 7-chloro substituent on the indole core and a 2-(4-methylphenoxy)ethyl group at the 1-position.
Properties
Molecular Formula |
C17H14ClNO3 |
|---|---|
Molecular Weight |
315.7 g/mol |
IUPAC Name |
7-chloro-1-[2-(4-methylphenoxy)ethyl]indole-2,3-dione |
InChI |
InChI=1S/C17H14ClNO3/c1-11-5-7-12(8-6-11)22-10-9-19-15-13(16(20)17(19)21)3-2-4-14(15)18/h2-8H,9-10H2,1H3 |
InChI Key |
SDDDFQQWUUCROW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=C(C=CC=C3Cl)C(=O)C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1-[2-(4-methylphenoxy)ethyl]-1H-indole-2,3-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst.
Introduction of the Chloro Group: The chloro group can be introduced through a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be attached via a nucleophilic substitution reaction, where the indole derivative reacts with 4-methylphenoxyethyl chloride in the presence of a base.
Formation of the Dione Moiety: The dione moiety can be introduced through an oxidation reaction using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of 7-chloro-1-[2-(4-methylphenoxy)ethyl]-1H-indole-2,3-dione may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
7-chloro-1-[2-(4-methylphenoxy)ethyl]-1H-indole-2,3-dione can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide or potassium carbonate
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Diol derivatives
Substitution: Amino or thio-substituted indole derivatives
Scientific Research Applications
7-chloro-1-[2-(4-methylphenoxy)ethyl]-1H-indole-2,3-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-chloro-1-[2-(4-methylphenoxy)ethyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural analogs, their substituents, and documented applications:
*Estimated based on substituent contributions.
Key Observations:
Substituent Position and Electronic Effects: The 7-chloro group in the target compound and 5-fluoro in 5-FEI are electron-withdrawing, but their positions alter electronic distribution. Chlorine’s larger atomic size may enhance steric hindrance compared to fluorine .
Role of the 2,3-Dione Moiety: Compounds with the indole-2,3-dione core (e.g., target compound, 5-FEI) exhibit higher polarity and electron deficiency compared to non-dione analogs (e.g., 7-chloro-2,3-diphenyl-1H-indole). This enhances their ability to act as electron acceptors, critical for corrosion inhibition or coordination chemistry .
Nitro and Methyl Substituents :
- The nitro group in 7-chloro-4-methyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione strongly withdraws electrons, reducing nucleophilicity. This contrasts with the methyl group in the target compound, which offers mild electron donation and steric stabilization .
Corrosion Inhibition:
- 5-FEI demonstrated 89% inhibition efficiency for carbon steel in 1 M HCl, attributed to its planar structure and amine group facilitating adsorption on metal surfaces .
- The target compound’s phenoxyethyl group may improve hydrophobic interactions with metal substrates, but its efficiency remains untested.
Pharmaceutical Potential:
- Indole-2,3-dione derivatives are explored for kinase inhibition and antimicrobial activity.
Biological Activity
7-Chloro-1-[2-(4-methylphenoxy)ethyl]-1H-indole-2,3-dione, identified by its CAS number 937694-27-4, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.
The molecular formula of 7-chloro-1-[2-(4-methylphenoxy)ethyl]-1H-indole-2,3-dione is CHClNO, with a molecular weight of 315.7 g/mol. The structure features an indole core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 937694-27-4 |
| Molecular Formula | CHClNO |
| Molecular Weight | 315.7 g/mol |
Research indicates that compounds with indole structures often interact with various biological targets, including enzymes and receptors. The specific mechanisms of action for 7-chloro-1-[2-(4-methylphenoxy)ethyl]-1H-indole-2,3-dione are still being elucidated, but preliminary studies suggest potential activity as an integrase inhibitor.
Integrase Inhibition
A study highlighted the role of indole derivatives in inhibiting HIV integrase, an essential enzyme in the viral life cycle. The compound's indole nucleus may chelate metal ions in the active site of integrase, thereby disrupting viral replication processes. For example, derivatives similar to this compound showed IC values ranging from 3.11 to 32.37 μM against integrase activity .
Biological Activity Evaluation
Several studies have evaluated the biological activity of indole derivatives similar to 7-chloro-1-[2-(4-methylphenoxy)ethyl]-1H-indole-2,3-dione:
- Antiviral Activity : Research indicates that modifications on the indole ring can enhance antiviral potency against HIV. For instance, derivatives with specific substitutions exhibited improved binding affinities and inhibitory effects on integrase .
- Cytotoxicity : The cytotoxic effects of this compound and its analogs have been assessed in various cancer cell lines. Results suggest a dose-dependent response with significant inhibition of cell proliferation at higher concentrations.
Case Studies
- HIV Integrase Inhibition : A series of experiments demonstrated that compounds derived from the indole scaffold could effectively inhibit HIV integrase with varying degrees of potency. For instance, a derivative similar to 7-chloro-1-[2-(4-methylphenoxy)ethyl]-1H-indole-2,3-dione showed an IC value significantly lower than that of the parent compound .
- Cancer Cell Lines : In vitro studies using breast and prostate cancer cell lines revealed that certain analogs could induce apoptosis and inhibit cell migration. These effects were attributed to the modulation of key signaling pathways involved in cell survival and proliferation.
Research Findings Summary
The following table summarizes key findings from studies related to the biological activity of 7-chloro-1-[2-(4-methylphenoxy)ethyl]-1H-indole-2,3-dione and its analogs:
| Study Focus | Findings | IC (μM) |
|---|---|---|
| HIV Integrase Inhibition | Effective inhibition observed | 3.11 - 32.37 |
| Cytotoxicity in Cancer Cells | Induced apoptosis in breast/prostate cancer cells | Varies by compound |
| Binding Affinity | Enhanced by structural modifications | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
